molecular formula C10H14ClNO B6159744 (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2411591-27-8

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No. B6159744
CAS RN: 2411591-27-8
M. Wt: 199.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and stability of the compound .

Mechanism of Action

If the compound is a drug, its mechanism of action would be studied. This involves understanding how the drug interacts with the body to produce its effects .

Safety and Hazards

The safety and hazards of a compound are usually determined through toxicology studies. This includes studying the compound’s effects on various biological systems and determining its LD50 (the lethal dose that kills 50% of the test population) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves the reduction of 5-methoxy-1-indanone to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-ol, followed by the conversion of the alcohol to the amine using reductive amination.", "Starting Materials": [ "5-methoxy-1-indanone", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ammonium chloride", "Sodium nitrite", "Sodium acetate", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: Reduction of 5-methoxy-1-indanone to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-ol using sodium borohydride in methanol", "Step 2: Oxidation of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-ol to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-one using sodium nitrite and acetic acid", "Step 3: Reduction of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-one to (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine using ammonium chloride and sodium borohydride in methanol", "Step 4: Quaternization of (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine with hydrochloric acid to form (1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride" ] }

CAS RN

2411591-27-8

Product Name

(1S)-5-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Molecular Formula

C10H14ClNO

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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